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Compound of Interest

Compound Name: Flufenisal

CAS No.: 22494-27-5

Cat. No.: B1596329

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of desacetyl

flufenisal, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) flufenisal.
This document summarizes the available data on its mechanism of action, presents contextual

quantitative data for related compounds, details relevant experimental protocols, and visualizes

key signaling pathways and workflows.

Core Concepts: Mechanism of Action
The primary mechanism of action for desacetyl flufenisal, consistent with other salicylates, is

the inhibition of prostaglandin synthesis. Emerging research also points to a broader

mechanism for salicylates involving the modulation of transcriptional coactivators.

Inhibition of Prostaglandin Synthesis: Desacetyl flufenisal is a potent inhibitor of

cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase (PGHS). These

enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for

various prostaglandins that mediate inflammation, pain, and fever. In vitro studies have
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indicated that desacetyl flufenisal is a more potent inhibitor of prostaglandin synthetase than

its parent compound, flufenisal.[1]

Inhibition of CBP/p300 Histone Acetyltransferase (HAT): A novel mechanism of action for

salicylates and structurally related drugs involves the inhibition of the transcriptional

coactivators CREB-binding protein (CBP) and p300.[2][3] These enzymes play a crucial role

in regulating gene expression through the acetylation of histones and other proteins.[4] By

inhibiting CBP/p300, certain salicylates can modulate the transcription of genes involved in

inflammation and cell growth.[2][5] While direct evidence for desacetyl flufenisal is not

available, the related salicylate derivative, diflunisal, has been shown to be a potent inhibitor

of p300.[6][7]

Data Presentation: In Vitro Activity
Specific quantitative data, such as IC50 values for desacetyl flufenisal, are not readily

available in the public domain. The following tables present the available qualitative and

comparative data, alongside quantitative data for related compounds to provide a contextual

framework for its potential potency.

Table 1: Qualitative and Comparative In Vitro Activity of Desacetyl Flufenisal

Compound Target Assay Activity Source(s)

Desacetyl

Flufenisal

Prostaglandin

Synthetase

In Vitro Enzyme

Assay

More active than

Flufenisal
[8][1]

Table 2: In Vitro Inhibitory Activity of Related Salicylates and NSAIDs against Cyclooxygenase

(COX)
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Compound Target IC50 Source(s)

Aspirin COX-1
11.0 ± 0.9 µM (in

A549 cells)
[9]

Aspirin COX-2
256 ± 22 µM (in

RAW264.7 cells)
[9]

Triflusal
COX-2 mediated

PGE2 production
0.16 mM [10]

2-hydroxy-4-

trifluoromethylbenzoic

acid (HTB)

COX-2 mediated

PGE2 production
0.39 mM [10]

Sodium Salicylate
COX-2 mediated

PGE2 production
>10 mM [10]

Pranoprofen
PGE2 Production

(cellular assay)
0.39 µM [11]

Diclofenac
PGE Production

(cellular assay)
0.0011 µM [11]

Table 3: In Vitro Inhibitory Activity of Salicylates and Related Compounds against CBP/p300

Compound Target IC50 Source(s)

Salicylate p300 10.2 mM [2][5]

Salicylate CBP 5.7 mM [2][5]

Diflunisal p300
More potent than

Salicylate
[6][7]

Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the activity of

compounds like desacetyl flufenisal.
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Prostaglandin Synthetase (Cyclooxygenase) Inhibition
Assay
This in vitro enzyme assay determines the inhibitory activity of a test compound on purified

COX-1 and COX-2 enzymes.

Materials:

Purified ovine or human recombinant COX-1 and COX-2 enzymes

Test compound (e.g., desacetyl flufenisal)

Arachidonic acid

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Cofactors (e.g., hematin, glutathione)

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

96-well plates

Incubator

Plate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial dilutions of the test compound in the reaction buffer.

In a 96-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme

(COX-1 or COX-2) to each well.

Add the test compound dilutions or a vehicle control to the respective wells.

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding arachidonic acid to each well.

Incubate the plate at 37°C for 10 minutes.

Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

Measure the amount of PGE2 produced in each well using a specific EIA kit according to the

manufacturer's instructions.

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC50 value.

CBP/p300 Histone Acetyltransferase (HAT) Inhibition
Assay
This assay measures the ability of a test compound to inhibit the acetyltransferase activity of

CBP or p300.

Materials:

Recombinant HAT (p300 or CBP)

Histones (e.g., from calf thymus) or a specific peptide substrate

Test compound (e.g., desacetyl flufenisal)

Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 10% glycerol, 1 mM DTT)

[14C]-acetyl-CoA

Scintillation fluid and counter or filter-binding apparatus

Procedure:

Prepare a stock solution of the test compound in a suitable solvent.

Perform serial dilutions of the test compound.
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In a reaction tube, incubate the recombinant HAT enzyme and histones (or peptide

substrate) with the test compound in the reaction buffer at 30°C for 30 minutes.

Initiate the reaction by adding [14C]-acetyl-CoA.

Incubate the reaction at 30°C for 60 minutes.

Stop the reaction and measure the incorporation of the [14C]-acetyl group into the histone or

peptide substrate. This can be done by spotting the reaction mixture onto filter paper,

washing away unincorporated [14C]-acetyl-CoA, and measuring the remaining radioactivity

using a scintillation counter.

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC50 value.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596329?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arachidonic Acid

COX-1 / COX-2
(Prostaglandin H Synthase)

Prostaglandin H2 (PGH2)

Desacetyl Flufenisal

Inhibition

Prostaglandin Synthases

Prostaglandins
(PGE2, PGD2, etc.)

Inflammation, Pain, Fever

Click to download full resolution via product page

Caption: Prostaglandin Synthesis Pathway and Inhibition by Desacetyl Flufenisal.
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Caption: Hypothesized Inhibition of CBP/p300-mediated Transcription by Salicylates.
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Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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